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molecular formula C12H17NO3 B8621182 4-(2-Ethyl-1,3-dioxan-2-yl)-2-methoxypyridine CAS No. 219832-71-0

4-(2-Ethyl-1,3-dioxan-2-yl)-2-methoxypyridine

Cat. No. B8621182
M. Wt: 223.27 g/mol
InChI Key: ZRJNWKANQXXLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705155B2

Procedure details

To a stirred solution of 38.23 g of 1-(2-methoxy-pyridin-4-yl)-propan-1-one (231.4 mmol) as obtainable from Example 2 in 575 mL toluene were added 100 mL 1,3-propandiol (1.39 mol, 6.0 eq), 473 μL sulfuric acid (4.63 mmol, 0.02 eq) and 889 mg para-toluene sulfonic acid monohydrate (4.63 mmol, 0.02 eq). The reaction mixture was heated for 72 h (NMR control: <2% starting material 1-(2-methoxy-pyridin-4-yl)-propan-1-one) to reflux using a Dean-Stark trap (oil bath temperature 160° C.). After cooling down to room temperature, 500 mL saturated aqueous NaHCO3 were added and the phases were separated. The organic phase was washed twice with 250 mL, in total with 500 mL brine and was then dried over 50 g Na2SO4 (30 min) and filtered. The filter cake was washed with 100 mL toluene. After evaporation of solvent in a rotary evaporator (50° C./10 mbar), the crude product (40.31 g, 78% by weight) was obtained as a brown oil (HPLC purity 93.9% area). Purification was achieved using a high vacuum distillation (bp 95° C. at 0.056 mbar, oil bath temperature 125° C., 40 cm Vigreux column) furnishing the title compound (31.80 g, 142.4 mmol, 62% by weight) as colourless liquid.
Quantity
38.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
575 mL
Type
solvent
Reaction Step One
Quantity
473 μL
Type
catalyst
Reaction Step One
Quantity
889 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9](=[O:12])[CH2:10][CH3:11])[CH:6]=[CH:5][N:4]=1.[CH2:13](O)[CH2:14][CH2:15][OH:16].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:10]([C:9]1([C:7]2[CH:6]=[CH:5][N:4]=[C:3]([O:2][CH3:1])[CH:8]=2)[O:16][CH2:15][CH2:14][CH2:13][O:12]1)[CH3:11] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
38.23 g
Type
reactant
Smiles
COC1=NC=CC(=C1)C(CC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
575 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
473 μL
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
889 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)C(CC)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
a Dean-Stark trap (oil bath temperature 160° C.)
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed twice with 250 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
in total with 500 mL brine and was then dried over 50 g Na2SO4 (30 min)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 100 mL toluene
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator (50° C./10 mbar)
CUSTOM
Type
CUSTOM
Details
the crude product (40.31 g, 78% by weight) was obtained as a brown oil (HPLC purity 93.9% area)
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
a high vacuum distillation (bp 95° C. at 0.056 mbar, oil bath temperature 125° C., 40 cm Vigreux column)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(OCCCO1)C1=CC(=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 142.4 mmol
AMOUNT: MASS 31.8 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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